molecular formula C6H3Br2N3 B6601168 1-azido-2,4-dibromobenzene CAS No. 74308-31-9

1-azido-2,4-dibromobenzene

Cat. No.: B6601168
CAS No.: 74308-31-9
M. Wt: 276.92 g/mol
InChI Key: PNFFQZGQSSKAQX-UHFFFAOYSA-N
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Description

1-Azido-2,4-dibromobenzene is an organic compound characterized by the presence of an azido group (-N₃) and two bromine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-azido-2,4-dibromobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dibromobenzene.

    Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating 2,4-dibromobenzene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

1-Azido-2,4-dibromobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium azide (NaN₃), DMF or DMSO, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major products formed from these reactions include substituted benzene derivatives, amines, and triazoles.

Scientific Research Applications

1-Azido-2,4-dibromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-azido-2,4-dibromobenzene exerts its effects is primarily through its reactivity as an azide. The azido group is highly reactive and can participate in various chemical transformations, including cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

1-Azido-2,4-dibromobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the azido group, which imparts unique reactivity and enables its use in click chemistry and other specialized applications.

Properties

IUPAC Name

1-azido-2,4-dibromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFFQZGQSSKAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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